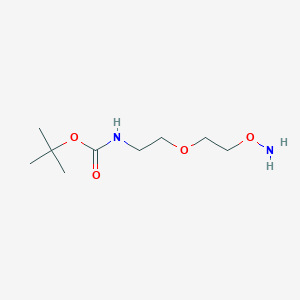

tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate

Description

tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate is a carbamate-protected amine derivative featuring an aminooxy (-O-NH₂) group and a triethylene glycol (PEG-like) chain. Its molecular formula is C₁₃H₂₈N₂O₅ (molecular weight: 292.37 g/mol) . The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, while the aminooxy group enables selective conjugation with carbonyl-containing molecules (e.g., ketones, aldehydes) via oxime ligation . This compound is widely used in bioconjugation, drug delivery, and polymer chemistry due to its stability and reactivity.

Properties

Molecular Formula |

C9H20N2O4 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

tert-butyl N-[2-(2-aminooxyethoxy)ethyl]carbamate |

InChI |

InChI=1S/C9H20N2O4/c1-9(2,3)15-8(12)11-4-5-13-6-7-14-10/h4-7,10H2,1-3H3,(H,11,12) |

InChI Key |

OJLBSVSNWILDCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCON |

Origin of Product |

United States |

Preparation Methods

Formation of the Boc-Protected Amine Backbone

- Starting Material : N-Boc-D-Serine (compound 6) is reacted with isobutyl chlorocarbonate (i-BuOCOCl) in anhydrous ethyl acetate, using N-methylmorpholine (NMM) as a base to form a mixed anhydride intermediate.

- Condensation : The anhydride reacts with benzylamine to yield (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate.

Example Conditions :

Introduction of the Aminooxy Ethoxy Chain

The aminooxy group is introduced via O-alkylation of hydroxylamine derivatives. For instance, 1-[2-(aminooxy)ethoxy]ethylene (CAS 391212-29-6) serves as a building block.

Reaction Protocol :

- React the Boc-protected amine with 1-[2-(aminooxy)ethoxy]ethylene in methanol or acetonitrile.

- Use acid catalysis (e.g., HCl) or coupling agents (e.g., HATU) to facilitate the reaction.

Challenges :

- Competing N-alkylation vs. O-alkylation.

- Stability of the aminooxy group under acidic/basic conditions.

Continuous-Flow Carbamate Synthesis with CO₂

A novel method from ACS Omega employs continuous-flow reactors for carbamate synthesis using CO₂, amines, and alkyl halides. Applied to the target compound:

Reaction Setup

- Reagents :

- Primary amine (2-(2-(aminooxy)ethoxy)ethylamine).

- tert-Butyl chloroformate (Boc-Cl).

- CO₂ gas (6.0 mL/min).

- DBU (1,8-diazabicycloundec-7-ene) as a base.

- Conditions :

- Solvent: Acetonitrile.

- Pressure: 5–7 bar.

- Temperature: 70°C.

Advantages :

Optimization Data

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| DBU Equivalents | 2.0 | 79 | 95 |

| Boc-Cl Equivalents | 2.5 | 87 | 97 |

| CO₂ Pressure | 7 bar | 84 | 96 |

Data adapted from continuous-flow experiments.

Mitsunobu Reaction for Aminooxy Group Installation

The Mitsunobu reaction enables ether bond formation between alcohols and nucleophiles, ideal for introducing the aminooxy ethoxy segment.

Protocol

- Substrates :

- Alcohol: tert-Butyl (2-hydroxyethyl)carbamate.

- Nucleophile: N-Hydroxyphthalimide (NHP) for aminooxy precursor.

- Reagents :

- DIAD (Diisopropyl azodicarboxylate).

- Triphenylphosphine (PPh₃).

- Steps :

- React alcohol with NHP under Mitsunobu conditions to form the phthalimide-protected aminooxy ether.

- Deprotect with hydrazine to yield the free aminooxy group.

Yield : 65–75% after deprotection.

Industrial-Scale Synthesis from Ambeed

Ambeed’s protocol (CAS 75051-55-7) demonstrates a scalable route:

Reaction Steps

- Starting Material : 2-(2-(Aminooxy)ethoxy)ethylamine.

- Boc Protection :

- React with Boc anhydride in pyridine/methanol.

- Add HCl to neutralize excess base.

- Conditions :

Purification : Acidic wash (1.5 M HCl) followed by crystallization in hexane/ethyl acetate.

Comparative Analysis of Methods

Key Insights :

- Continuous-flow methods offer superior scalability and reduced reaction times.

- Mixed anhydride activation achieves the highest yields but requires stringent anhydrous conditions.

Chemical Reactions Analysis

Oxime Formation via Nucleophilic Addition

The aminooxy group (-ONH₂) enables nucleophilic addition to carbonyl compounds (aldehydes/ketones), forming stable oxime derivatives. This reaction is widely utilized in bioconjugation and pharmaceutical synthesis.

Reaction Mechanism :

-

The aminooxy group attacks the electrophilic carbonyl carbon, followed by dehydration to form an oxime bond (C=N-O).

Example Conditions and Yields :

Key Observations :

-

Acidic conditions (e.g., HCl/MeOH) accelerate oxime formation by protonating intermediates.

-

Steric hindrance from the tert-butyl carbamate group slightly reduces reaction rates but enhances product stability .

Carbamate Hydrolysis to Free Amines

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic conditions, yielding a primary amine and carbon dioxide.

Reaction Pathway :

-

Acidic cleavage (e.g., HCl in methanol) removes the Boc group, regenerating the amine.

Experimental Data :

| Acid Used | Conditions | Product | Application | Source |

|---|---|---|---|---|

| HCl/MeOH (1:1) | Room temperature, 39–64h | 2-(2-(Aminooxy)ethoxy)ethylamine | Intermediate for drug conjugates |

Notes :

-

The Boc group provides orthogonal protection in multi-step syntheses, allowing selective deprotection .

Coupling Reactions for Bioconjugation

The aminooxy group facilitates site-specific conjugation with biomolecules (e.g., peptides, antibodies) via oxime ligation.

Case Study :

-

Conjugation with MEK1/2 inhibitors (e.g., PD0325901 ) through oxime bonds enhanced cellular uptake and target specificity in melanoma A375 cells .

Reaction Table :

| Target Molecule | Coupling Partner | Conditions | Biological Outcome | Source |

|---|---|---|---|---|

| RGD peptide | MEK inhibitor derivative | pH 6.5, 24h | Potent MEK/ERK pathway inhibition |

Advantages :

Functionalization via Alkylation/Acylation

The ethoxy chain and amine intermediate participate in alkylation or acylation to modify solubility or bioactivity.

Example :

-

Reaction with 5-nitro-2-furancarboxamide under basic conditions yielded a nitroimidazole derivative with enhanced antiproliferative activity .

Reaction Parameters :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-Nitro-2-furancarboxamide | Diisopropylethylamine, acetonitrile | Furancarboxamide-oxime conjugate | 85% |

Stability Under Oxidative/Reductive Conditions

The compound exhibits moderate stability to oxidation but is sensitive to strong reducing agents:

| Condition | Reagent | Outcome | Source |

|---|---|---|---|

| Oxidation | H₂O₂ | Partial degradation of ethoxy chain | |

| Reduction | NaBH₄ | Cleavage of carbamate group |

Scientific Research Applications

tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate is a chemical compound with several applications in scientific research, particularly in the fields of chemistry and biology. It is also investigated for potential therapeutic uses .

Chemical Structure and Properties

The compound this compound has the molecular formula C9H20N2O4 . Information on its structure, chemical names, physical and chemical properties, classification, patents, and literature can be found in chemical databases such as PubChem .

Chemistry

tert-Butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate is used as a protecting group for amines in peptide synthesis. The carbamate moiety protects the amine group from unwanted reactions during synthesis. After the desired synthetic steps are completed, the protecting group can be removed under specific conditions to reveal the free amine.

Biology

This compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine

tert-Butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate is investigated for potential therapeutic applications, including its use as a prodrug.

Industry

It is utilized in the synthesis of pharmaceuticals and fine chemicals.

Synthesis and Reactions

tert-Butyl N-[2-(aminooxy)ethyl]carbamate is involved in the preparation of various chemical compounds. For instance, it is used in the synthesis of {2-[(2,4-difluorophenyl)-(1-isobutyl-1H-indazol-5-yl)-methyleneaminooxy]-ethyl}-carbamic acid tert-butyl ester . It is also used in the preparation of 7-t-Boc-amino-4-aza-3,3-dimethyl-1-(2-nitro-1H-imidazol-1-yl)-5-oxaheptan-2-one oxime and 8-t-Boc-amino-5-aza-4,4-dimethyl-1-(2-nitro-1H-imidazol-1-yl)-6-oxaoctan-3-one oxime . Additionally, it is utilized in the preparation of N-[3-[[(t-Boc-amino)ethoxy]amino]-2-(hydroxyimino)-3-methylbutyl]-5-nitro-2-furancarboxamide .

Anticancer Activity

Carbamate derivatives have demonstrated antiproliferative effects on cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Similar compounds have exhibited IC50 values, indicating effective inhibition of cell growth.

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.35 |

| Tert-butyl (4-chlorophenyl)carbamate | A549 | 0.25 |

CREB Inhibition

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate involves its ability to form stable covalent bonds with target molecules. The aminooxy group can react with carbonyl compounds to form oximes, which are stable and can be further modified. This reactivity makes the compound useful in various chemical and biological applications, where it can act as a linker or modifying agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Functional Groups

a) Aminooxy vs. Aminoethoxy Derivatives

- tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (CAS: 101187-40-0): Replaces the aminooxy (-O-NH₂) group with an aminoethoxy (-NH₂-O-) group. Key Differences:

- Reduced reactivity toward carbonyl groups due to the absence of the aminooxy motif.

- tert-Butyl (2-(aminooxy)ethyl)carbamate (CAS: 75051-55-7): Shorter chain (one ethoxy unit instead of two). Key Differences:

- Higher solubility in polar solvents due to reduced hydrophobicity.

- Lower molecular weight (220.25 g/mol) facilitates faster reaction kinetics .

b) Halogen-Substituted Derivatives

Chain-Length Modifications

*Hypothetical value based on structural extrapolation.

Substituted Carbamates

- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)(methyl)carbamate :

- Contains a methyl group on the carbamate nitrogen.

- Key Differences :

- Increased steric hindrance reduces hydrolysis susceptibility.

- tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate: Aryl-substituted derivative with a 4-chlorophenyl group. Key Differences:

- Enhanced lipophilicity improves blood-brain barrier penetration.

- Molecular weight: 270.8 g/mol .

Reactivity and Stability Profiles

Biological Activity

tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate , also known by its CAS number 101187-40-0, is a compound of interest in various biological research contexts. This compound features a tert-butyl group and an aminooxy functional group, which are significant for its biological activity. The molecular formula is , with a molecular weight of 292.37 g/mol.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The aminooxy group is known to participate in reactions that involve the formation of covalent bonds with carbonyl-containing compounds, which can influence enzyme activity and cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been evaluated for its effects on melanoma A375 cells, which harbor a BRAF V600E mutation. The compound showed moderate cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation (IC50 = 47.9 nM) .

Table 1: Cytotoxicity of this compound

Case Studies

- Study on MEK Inhibition : A study focused on the inhibition of the MEK1/2 pathway demonstrated that this compound conjugates exhibited potent enzymatic activity in phosphor-MEK1 assays. The conjugates showed comparable cellular activity to their parent drugs, indicating their potential as therapeutic agents in targeting specific cancer pathways .

- Anti-Proliferative Effects : In another investigation, the compound was tested for its anti-proliferative effects on glioblastoma cells. The results indicated that the compound could effectively inhibit DNA replication and suppress ERK pathway activation in treated cells, further supporting its role in cancer therapy .

Safety and Toxicology

While biological activity is promising, safety considerations are crucial. The compound has been classified with hazard statements indicating it may cause skin irritation and serious eye damage . Therefore, appropriate handling and safety measures should be implemented when working with this compound.

Q & A

Basic: What are the standard synthetic routes for tert-butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate?

Methodological Answer:

The compound is typically synthesized via carbamate-protected intermediates with PEG-like spacers. A common approach involves reacting tert-butyl carbamate precursors with ethylene glycol derivatives. For example, in EP 4374877 A2, a similar compound was synthesized using tert-butyl N-[2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl]carbamate as a starting material, followed by functionalization with aminooxy groups . Key steps include:

- Coupling reactions under anhydrous conditions (e.g., DCM as solvent).

- Protection/deprotection strategies (e.g., Boc groups) to preserve reactive sites.

- Purification via flash chromatography or HPLC (retention time: ~1.01 minutes under SQD-FA05 conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.